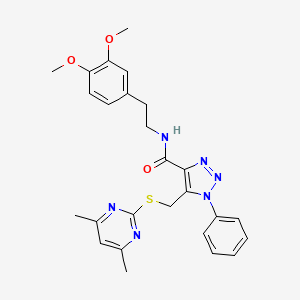

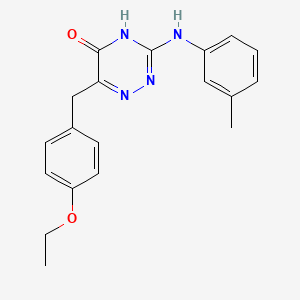

1-(2-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known as CGS 15943, is a potent and selective antagonist of adenosine receptors. It was first synthesized in the 1980s and has since been extensively studied for its various pharmacological properties.

科学的研究の応用

Crystal Structure and Geometry

- The compound shows a typical geometry in its purine fused-ring system, with planarity observed in both the six-membered and five-membered rings. The aminoalkyl side chain in the 7 position of the theophylline adopts a specific conformation, potentially influenced by intramolecular hydrogen bonding. The morpholine ring adopts a chair conformation, and the molecules in the crystal are joined in chains by intermolecular hydrogen bonding. Additionally, inversion-related purine parts of the molecules overlap with each other in the crystal structure (Karczmarzyk & Pawłowski, 1997).

Synthesis and Structural Analysis

- A series of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives has been designed and synthesized. These derivatives exhibit modified affinity for serotonin (5-HT) receptors due to variations in the phenylpiperazinyl moiety and the linker between the purine-2,6-dione core and arylpiperazine fragment. The morpholine ring in these structures acts as a potential donor and acceptor of hydrogen bonds, influencing binding to non-specific sites of 5-HT receptors (Chłoń-Rzepa et al., 2014).

Enantioselective Synthesis Applications

- The compound has been utilized in the enantioselective synthesis of α-hydroxy γ-butyrolactones, demonstrating its application in creating key intermediates for α-alkyl-α-hydroxy-γ-butyrolactones (Pansare, Shinkre, & Bhattacharyya, 2002).

Pharmaceutical Research

- In pharmaceutical research, new 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7 have been explored for their receptor affinity and potential psychotropic activity. These studies focus on the chemical diversification of the purine-2,6-dione molecule and its impact on pharmacological properties (Chłoń-Rzepa et al., 2013).

Chemical Coordination Studies

- Research has also been conducted on the reaction of 2-chlorobenzylamine with Pd-N-heterocyclic carbene complexes, revealing insights into the coordination behavior and reactivity of the compound in complex chemical reactions (Lewis et al., 2009).

Antimicrobial Applications

- In antimicrobial research, a synthetic purine closely related to the compound has been shown to selectively inhibit the DNA polymerase of Clostridium difficile, demonstrating its potential as a therapeutic agent against specific bacterial infections (Dvoskin et al., 2011).

作用機序

Target of Action

The compound, 1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-morpholin-4-ylpurine-2,6-dione, is a potential multi-targeted kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling pathways, and their inhibition can disrupt the growth and proliferation of cancer cells .

Mode of Action

This compound interacts with its targets, the kinases, by binding to their active sites and inhibiting their activity . This inhibition disrupts the signaling pathways within the cell, leading to changes in cell function .

Biochemical Pathways

The affected pathways include those involved in cell growth and proliferation, such as the EGFR, Her2, VEGFR2, and CDK2 pathways . The inhibition of these pathways can lead to the arrest of the cell cycle and the induction of apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s potency and selectivity suggest that it may have favorable pharmacokinetic properties .

Result of Action

The compound’s action results in significant cytotoxic effects against different cancer cell lines . It induces cell cycle arrest and apoptosis in these cells, accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and the downregulation of anti-apoptotic protein Bcl-2 .

特性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-morpholin-4-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O3/c1-21-14-15(20-17(21)23-7-9-27-10-8-23)22(2)18(26)24(16(14)25)11-12-5-3-4-6-13(12)19/h3-6H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQJYBMIFGTRHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)CC4=CC=CC=C4Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-butoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915484.png)

![2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2915485.png)

![methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate](/img/structure/B2915487.png)

![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2915489.png)

![1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2915498.png)